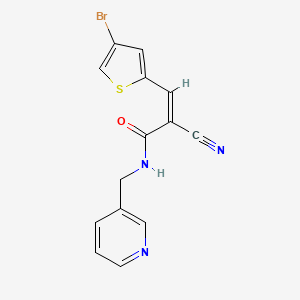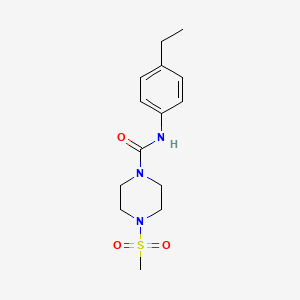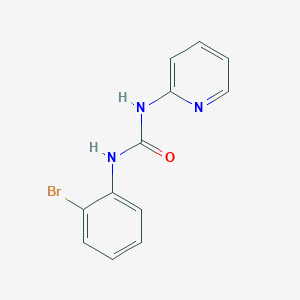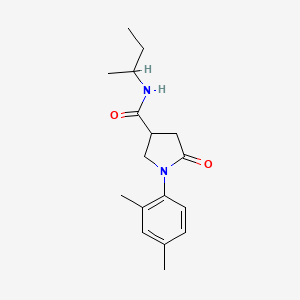
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
Vue d'ensemble
Description
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a type of acrylamide derivative that has a unique chemical structure, making it a valuable tool for researchers studying various biochemical and physiological processes.
Applications De Recherche Scientifique
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several potential applications in scientific research. One of the most significant applications of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is in the field of fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can be used as a fluorescent probe to visualize various cellular processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been used to study the mechanisms of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is based on its unique chemical structure. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a type of acrylamide derivative that can undergo a reversible Michael addition reaction with thiol groups. This reaction results in the formation of a thioether bond, which can be used to label proteins and other biomolecules. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can also undergo a photochemical reaction, resulting in the formation of a highly fluorescent species. This property makes 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide an excellent tool for fluorescence imaging.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several biochemical and physiological effects. In vitro studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can bind to various proteins, including albumin and transferrin. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its high fluorescence quantum yield, which makes it an excellent tool for fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its potential toxicity. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide. One potential direction is the development of new 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide derivatives with improved fluorescence properties or reduced toxicity. Another direction is the application of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide in the study of specific cellular processes, such as protein aggregation or cell signaling pathways. Additionally, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide could be used in the development of new diagnostic tools for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a valuable tool for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is relatively straightforward, and it has several advantages, including high fluorescence quantum yield and ease of use. However, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide also has some limitations, including potential toxicity at high concentrations. Overall, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has significant potential for future research, and its applications in fluorescence imaging and disease diagnosis make it an exciting area of study.
Propriétés
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-12-5-13(20-9-12)4-11(6-16)14(19)18-8-10-2-1-3-17-7-10/h1-5,7,9H,8H2,(H,18,19)/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHPHFOIQKLFN-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4739107.png)

![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4739123.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![N-[({3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-methoxybenzamide](/img/structure/B4739143.png)

![N-(sec-butyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4739155.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea](/img/structure/B4739162.png)
![4-chlorophenyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B4739169.png)
![4-[({5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4739171.png)